(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic compound that features a piperidine ring substituted with a tert-butylthio group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a tert-butylthio group. The fluorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling . The reaction conditions typically involve the use of a base, a palladium catalyst, and a boron reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield . Additionally, the choice of solvents and reagents would be tailored to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylthio group would yield a sulfoxide or sulfone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system due to the presence of the piperidine ring.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The piperidine ring can enhance binding affinity to certain biological targets, while the fluorophenyl group can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-bromophenyl)methanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain biological targets compared to its chlorine or bromine analogs .
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FNOS/c1-17(2,3)21-12-13-8-6-7-11-19(13)16(20)14-9-4-5-10-15(14)18/h4-5,9-10,13H,6-8,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBNMFXFADZDAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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